Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological properties, including their use as calcium channel blockers in the treatment of cardiovascular diseases . The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Preparation Methods
The synthesis of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be achieved through the Hantzsch reaction, a well-known multicomponent reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often include heating in an appropriate solvent in the presence of a protic or Lewis acid catalyst . Industrial production methods may involve optimization of these conditions to improve yield and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure . This mechanism is similar to other calcium channel blockers used in the treatment of hypertension and angina .
Comparison with Similar Compounds
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be compared to other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example, nifedipine is used primarily for the treatment of angina, while amlodipine is used for both hypertension and angina . The unique structural features of this compound may offer advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 1-acetyl-4-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)10-7-12(9(3)13)6-5-8(10)2/h5-8H,4H2,1-3H3 |
InChI Key |
RAIOAGRBFVJGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=CC1C)C(=O)C |
Origin of Product |
United States |
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